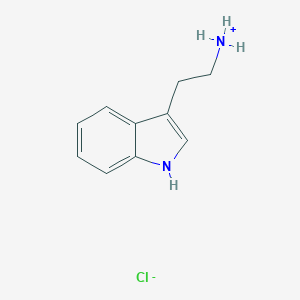

トリプタミン塩酸塩

概要

説明

Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of the essential amino acid tryptophan. It is an indolamine metabolite and serves as a backbone for a wide array of biologically active molecules, including neurotransmitters such as serotonin and melatonin, as well as psychedelic compounds like dimethyltryptamine (DMT) and psilocybin . Tryptamine hydrochloride is commonly used in biochemical research and has various applications in medicinal chemistry.

科学的研究の応用

Tryptamine hydrochloride has a wide range of scientific research applications:

作用機序

トリプタミン塩酸塩は、主に脳内のトレースアミン関連受容体(TAAR)とセロトニン受容体(5-HT受容体)と相互作用することでその効果を発揮します 。 ドーパミン系、セロトニン系、グルタミン酸系の活性を調節し、気分、認知、胃腸運動に影響を与えます 。この化合物の作用機序は、これらの受容体に結合してシグナル伝達経路を調節し、さまざまな生理学的効果をもたらすことにあります。

類似の化合物:

セロトニン(5-ヒドロキシトリプタミン): インドール環の5位にヒドロキシル基を持つトリプタミンから派生した神経伝達物質.

メラトニン: セロトニンから派生したホルモンで、睡眠覚醒サイクルの調節に関与しています.

ジメチルトリプタミン(DMT): トリプタミンと構造的に類似した強力なサイケデリック化合物.

独自性: トリプタミン塩酸塩は、多くの複雑で生物学的に重要な分子の前駆体として役立つ、その単純な構造のためにユニークです。 複数の受容体系と相互作用する能力により、神経薬理学と医薬品化学の研究に役立つ化合物となっています .

生化学分析

Biochemical Properties

Tryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Cellular Effects

Tryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the gut, tryptamine produced by mutualistic bacteria activates serotonin GPCRs ubiquitously expressed along the colonic epithelium .

Molecular Mechanism

Tryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to activate trace amine-associated receptors in the mammalian brain .

Temporal Effects in Laboratory Settings

The effects of tryptamine hydrochloride change over time in laboratory settings. It has been observed that the onset of its effects is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .

Dosage Effects in Animal Models

The effects of tryptamine hydrochloride vary with different dosages in animal models. While specific dosage effects can vary, it has been noted that minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .

Metabolic Pathways

Tryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of the essential amino acid, tryptophan . The major tryptophan metabolism pathway is the kynurenine pathway . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine .

Subcellular Localization

It has been found that tryptamine in the brain is located primarily in the synaptosomal fraction, suggesting that it originates, or at least is stored, in neurons .

準備方法

Synthetic Routes and Reaction Conditions: Tryptamine hydrochloride can be synthesized through the enzymatic decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the formation of tryptamine, which can then be converted to its hydrochloride salt . The reaction conditions typically involve the use of a buffer solution and specific temperature control to optimize enzyme activity.

Industrial Production Methods: Industrial production of tryptamine hydrochloride often involves the chemical synthesis of tryptamine followed by its conversion to the hydrochloride salt. The process may include steps such as the Pictet-Spengler reaction, where tryptamine reacts with aldehydes or ketones to form various derivatives . The final product is then purified and crystallized to obtain tryptamine hydrochloride in high purity.

化学反応の分析

反応の種類: トリプタミン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: トリプタミンは、モノアミンオキシダーゼ(MAO)によって触媒される反応で、インドール-3-アセトアルデヒドに酸化することができます.

還元: 還元反応は、トリプタミン誘導体をより安定な化合物に変換することができます。

置換: トリプタミンは、特にインドール環で置換反応を起こし、さまざまな誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸素とMAO酵素があります。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。

置換: ハロゲン(例:臭素、塩素)やさまざまなアルキル化剤などの試薬が使用されます。

主な生成物:

酸化: インドール-3-アセトアルデヒド

還元: 還元されたトリプタミン誘導体

置換: ハロゲン化トリプタミン誘導体

4. 科学研究への応用

トリプタミン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position of the indole ring.

Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Dimethyltryptamine (DMT): A potent psychedelic compound structurally similar to tryptamine.

Psilocybin: A naturally occurring psychedelic prodrug that is converted to psilocin in the body.

Uniqueness: Tryptamine hydrochloride is unique due to its simple structure, which serves as a precursor for many complex and biologically significant molecules. Its ability to interact with multiple receptor systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .

特性

IUPAC Name |

2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-54-1 (Parent) | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059836 | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-94-2 | |

| Record name | Tryptamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

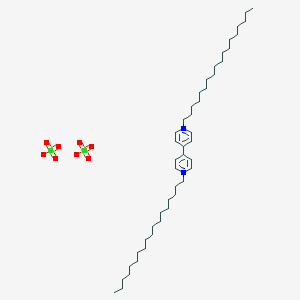

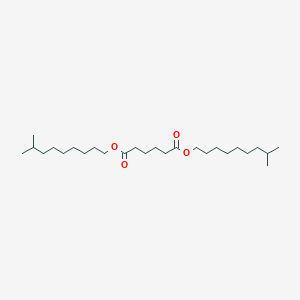

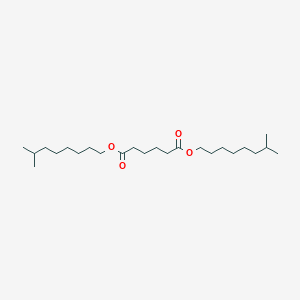

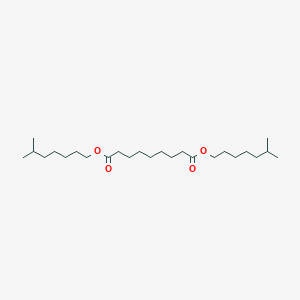

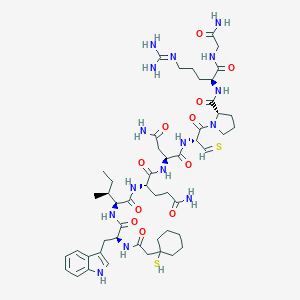

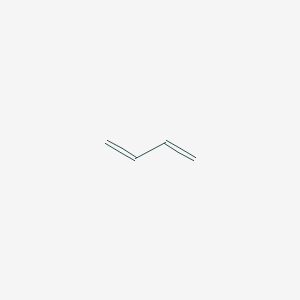

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。